5-(Chlorosulfonyl)-2-fluorobenzoic acid

Catalog No.
S776518
CAS No.
37098-75-2
M.F
C7H4ClFO4S
M. Wt
238.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Chlorosulfonyl)-2-fluorobenzoic acid

CAS Number

37098-75-2

Product Name

5-(Chlorosulfonyl)-2-fluorobenzoic acid

IUPAC Name

5-chlorosulfonyl-2-fluorobenzoic acid

Molecular Formula

C7H4ClFO4S

Molecular Weight

238.62 g/mol

InChI

InChI=1S/C7H4ClFO4S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)

InChI Key

CISMZCVQNVNWJW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)F

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)F

The exact mass of the compound 5-(Chlorosulfonyl)-2-fluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(Chlorosulfonyl)-2-fluorobenzoic acid is a highly versatile, trifunctional aromatic building block characterized by a reactive sulfonyl chloride group, a carboxylic acid, and an activated ortho-fluorine atom. Typically presenting as a white to light-yellow powder with a melting point of 110.0–116.0 °C, this compound is a critical precursor in pharmaceutical development and complex organic synthesis . From a procurement perspective, its primary value lies in its orthogonal reactivity, allowing selective sulfonamide formation or sulfone reduction at the 5-position, followed by amidation at the 1-position, and nucleophilic aromatic substitution (SNAr) at the 2-position. It is most prominently utilized as the foundational scaffold in the synthesis of GlyT1 inhibitors such as Bitopertin (RG1678) [1].

Substituting 5-(chlorosulfonyl)-2-fluorobenzoic acid with simpler analogs like 3-(chlorosulfonyl)benzoic acid or 4-fluorobenzenesulfonyl chloride eliminates critical vectors for molecular diversification. The absence of the ortho-fluorine atom in 3-(chlorosulfonyl)benzoic acid removes the capability for downstream nucleophilic aromatic substitution (SNAr), which is essential for installing complex chiral ethers in modern CNS therapeutics [1]. Conversely, attempting to synthesize this compound in-house from 2-fluorobenzoic acid requires handling highly corrosive chlorosulfonic acid at elevated temperatures, yielding approximately 77% of the product alongside hazardous acidic waste and potential regioisomers [2]. Procuring the pre-functionalized, regiochemically pure (>97%) 5-chlorosulfonyl isomer ensures immediate processability, bypasses harsh synthetic steps, and guarantees the precise spatial arrangement required for multi-step pharmaceutical synthesis.

Regioselective SNAr Displacement of the Ortho-Fluorine

In the synthesis of complex neurotherapeutics, the ortho-fluorine of 5-(chlorosulfonyl)-2-fluorobenzoic acid (after conversion to a sulfone) is highly activated by the para-sulfonyl group, enabling direct SNAr displacement by complex chiral alkoxides. Studies demonstrate that reaction with (S)-1,1,1-trifluoro-2-propanol under mild basic conditions (K2CO3) proceeds smoothly without any erosion of the stereochemical integrity of the chiral center [1]. This transformation is impossible with non-fluorinated comparators like 3-(chlorosulfonyl)benzoic acid, which lack an activated leaving group.

Evidence DimensionSNAr Competence & Stereochemical Retention
Target Compound DataEnables direct chiral alkoxide SNAr with 100% stereochemical retention
Comparator Or Baseline3-(Chlorosulfonyl)benzoic acid
Quantified DifferenceProvides a highly activated SNAr leaving group vs 0% SNAr capability
ConditionsK2CO3, heating with chiral secondary alcohols

Procuring this specific fluorinated scaffold allows buyers to reliably install complex, stereopure alkoxy groups via SNAr, a critical requirement for synthesizing advanced CNS drug candidates.

Elimination of Corrosive Chlorosulfonation Steps

Manufacturing this building block in-house from 2-fluorobenzoic acid requires neat chlorosulfonic acid, an aggressive and hazardous reagent. Literature reports indicate this Friedel-Crafts sulfonylation yields approximately 77% of the desired sulfonyl chloride, necessitating workup to handle corrosive waste and ensure regiochemical purity [1]. Procuring 5-(chlorosulfonyl)-2-fluorobenzoic acid directly bypasses this harsh step, providing a >97% pure, regiochemically guaranteed starting material ready for immediate amidation or reduction.

Evidence DimensionSynthetic Step Reduction & Yield Efficiency
Target Compound Data>97% regiochemically pure starting material
Comparator Or BaselineIn-house synthesis from 2-fluorobenzoic acid
Quantified DifferenceEliminates 1 hazardous synthetic step and avoids ~23% yield loss
ConditionsFriedel-Crafts chlorosulfonation vs direct procurement

Bypassing the chlorosulfonation step significantly improves laboratory safety, reduces waste disposal costs, and accelerates the timeline for combinatorial library synthesis.

Chemoselective Sequential Functionalization

The distinct electrophilicities of the sulfonyl chloride and carboxylic acid groups in this compound allow for programmable, sequential functionalization. The highly reactive sulfonyl chloride can be selectively converted to sulfonamides or reduced to sulfinic acids/sulfones while leaving the carboxylic acid intact for subsequent peptide coupling or amidation [1]. This orthogonality provides a distinct advantage over simpler mono-functional or symmetrically di-functional building blocks, which require complex protecting group strategies.

Evidence DimensionFunctional Group Orthogonality
Target Compound DataAllows sequential SO2Cl then COOH functionalization
Comparator Or BaselineSymmetrical di-acid or di-sulfonyl chlorides
Quantified DifferenceEnables 100% differentiation of two electrophilic sites without protecting groups
ConditionsSequential amination / reduction protocols

This orthogonality is essential for procurement in combinatorial chemistry, allowing the rapid, protecting-group-free generation of diverse sulfonamide-benzamide libraries.

Synthesis of GlyT1 Inhibitors and CNS Therapeutics

This compound is the foundational starting material for synthesizing 2-alkoxy-5-alkylsulfonylbenzamides, including the clinical-stage schizophrenia drug candidate Bitopertin (RG1678). Its trifunctional nature allows for the precise sequential installation of the sulfone, the piperazine amide, and the chiral ether via SNAr[1].

Combinatorial Library Generation for Antiviral Research

Due to its orthogonal reactivity, this scaffold is highly suitable for parallel synthesis workflows. It has been utilized to efficiently generate libraries of sulfamoylbenzamide derivatives, such as HBV capsid assembly effectors, by sequentially reacting the sulfonyl chloride and the carboxylic acid with diverse amines [2].

Development of SNAr-Based Chemical Probes

The highly activated ortho-fluorine atom serves as an excellent handle for late-stage functionalization. Researchers can leverage this property to install nucleophilic fluorophores, affinity tags, or complex chiral side chains without the need for transition-metal catalysis [1].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

5-(Chlorosulfonyl)-2-fluorobenzoic acid

Dates

Last modified: 08-15-2023

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